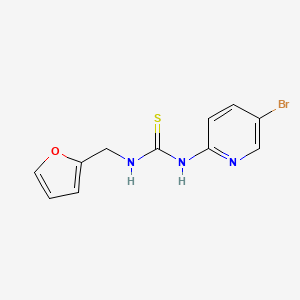
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea (abbreviated as BPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein being targeted. This covalent bond disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to modulate the activity of ion channels, which are involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is its specificity for certain enzymes and proteins, which allows researchers to study the function of these molecules in a more targeted way. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Direcciones Futuras
There are many potential future directions for research involving N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One promising area of study is the development of new this compound derivatives with improved specificity and potency for certain enzymes and proteins. Another area of interest is the use of this compound as a tool for investigating the role of ion channels in various physiological processes. Finally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.
Métodos De Síntesis
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea can be synthesized using a variety of methods, but the most commonly used approach is the reaction of 5-bromo-2-pyridinylamine with 2-furylmethylisothiocyanate. This reaction produces this compound as a white crystalline solid, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea has a wide range of potential applications in scientific research. One of the most promising areas of study involves its use as a tool for investigating the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in a variety of physiological processes.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCVMRLHZQRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



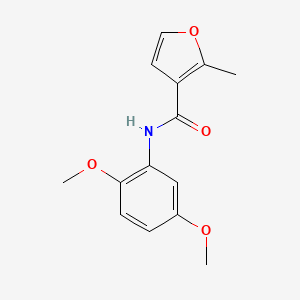
![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
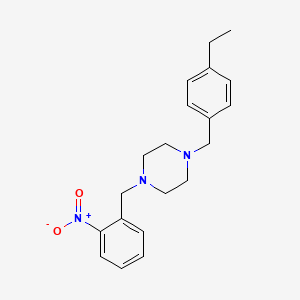
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)
![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
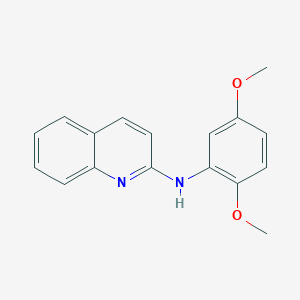
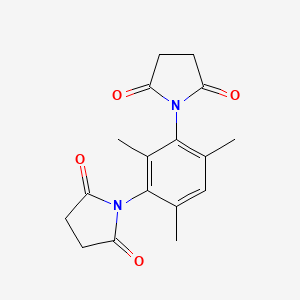
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
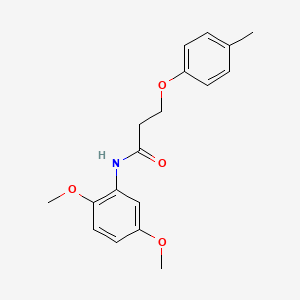
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
